Methyl 2-bromo-3-methylbenzoate
Overview
Description
Methyl 2-bromo-3-methylbenzoate
Scientific Research Applications
Thermodynamics and Solubility
A study explored the thermodynamics of various bromobenzoic acids, including isomers of bromo-methylbenzoic acids. This research is crucial for understanding the structure-property relationships, which include hydrogen bonding interactions and solubility correlations in halogenbenzoic acids. Such data is vital for assessing the water solubility of sparingly soluble drugs, which can include derivatives of methyl 2-bromo-3-methylbenzoate (Zherikova et al., 2016).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various compounds related to this compound. For instance, a study detailed the synthesis of 2-bromo-3-hydroxybenzoate derivatives through Diels–Alder reactions, highlighting its utility in Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014). Additionally, the synthesis of 2-bromo-3-methylbenzoic acid itself has been documented, emphasizing its relevance in various chemical reactions (Bunnett & Rauhut, 2003).
Pharmaceutical Intermediates
Compounds related to this compound have been synthesized as key intermediates for anti-cancer drugs, specifically those inhibiting thymidylate synthase (Sheng-li, 2004). Another study synthesized methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, which displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme target in cancer research (Lijun, 2010).
Photodynamic Therapy Applications
A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to this compound. This research is significant for photodynamic therapy applications in cancer treatment due to the high singlet oxygen quantum yield of these compounds (Pişkin et al., 2020).
Anaerobic Metabolism in Environmental Microbiology
An environmental microbiology study involved the metabolism of m-cresol by methanogenic cultures, where a compound related to this compound, 4-hydroxy-2-methylbenzoic acid, was identified as a transient intermediate. This research contributes to understanding the metabolic pathways in anaerobic environments, with implications for bioremediation and waste treatment processes (Roberts et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOFGUXVDAZKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445408 | |
Record name | Methyl 2-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131001-86-0 | |
Record name | Methyl 2-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Bromo-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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